Methyl o-tolyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJMPDCCDMCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293502 | |
| Record name | Methyl o-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-00-3, 26898-14-6 | |
| Record name | Methyl o-tolyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl o-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl O Tolyl Sulfide and Its Derivatives
Direct Synthesis of Methyl o-Tolyl Sulfide (B99878) via Carbon-Sulfur Bond Formation
The direct formation of the carbon-sulfur bond is the most straightforward approach to methyl o-tolyl sulfide. This can be achieved through the methylation of an appropriate sulfur-containing tolyl precursor or by the tolylation of a methyl-sulfur species.
Strategies for Methylation and Tolylation of Sulfur-Containing Precursors
A primary method for the synthesis of this compound is the S-methylation of o-thiocresol. This reaction typically involves the deprotonation of the thiol with a suitable base to form the thiolate, which then acts as a nucleophile to attack a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), and methyl triflate. The reaction of nitrogen-containing heterocyclic thiols with methanol (B129727) under acidic conditions to achieve S-methylation suggests a similar approach could be applicable, where the conjugated acid of methanol serves as the methylating species. clockss.org
Alternatively, the tolylation of a methanethiol (B179389) precursor can be envisioned. However, due to the gaseous nature and strong odor of methanethiol, this approach is less common in laboratory settings.
Coupling Reactions Involving Aromatic Rings and Alkyl/Aralkyl Thiols or Thioethers
Modern cross-coupling reactions provide powerful tools for the formation of carbon-sulfur bonds. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of copper- and palladium-catalyzed reactions, respectively, that can be adapted for the synthesis of aryl sulfides. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The Ullmann-type reaction involves the copper-catalyzed coupling of an aryl halide with a thiol. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of o-halotoluene (e.g., 2-iodotoluene (B57078) or 2-bromotoluene) with methanethiol or a methanethiol equivalent in the presence of a copper catalyst. The addition of ligands can improve the solubility of the copper precursors and allow for milder reaction conditions. rug.nl
The Buchwald-Hartwig C-S coupling reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with a thiol. organic-chemistry.orgorgsyn.orgresearchgate.net This method is known for its high efficiency and broad substrate scope. The synthesis of this compound via this route would involve the reaction of an o-halotoluene with methanethiol in the presence of a palladium catalyst and a base. Mechanochemical approaches to Buchwald-Hartwig C-S coupling have also been developed, offering the potential for solvent-free and air-insensitive reaction conditions. ucl.ac.uk
Preparation of Functionalized this compound Analogues
The functionalization of the this compound scaffold allows for the synthesis of a diverse range of derivatives with tailored properties. This can be achieved through modification of the aromatic ring or by oxidation of the sulfur atom.
Derivatization through Electrophilic Aromatic Substitution on the o-Tolyl Moiety
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are key methods for introducing functional groups onto the aromatic ring of this compound. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl group and the methylthio group. Both the methyl group (alkyl) and the methylthio group (-SMe) are ortho, para-directing and activating groups. In cases of competing directing effects, the stronger activating group typically determines the position of substitution.
In the case of electrophilic halogenation, for instance with N-bromosuccinimide (NBS), substitution is expected to occur at the positions ortho and para to the activating groups. For this compound, the positions of interest are C4 and C6. The steric hindrance from the adjacent methyl and methylthio groups may influence the ratio of the resulting isomers. Studies on the bromination of a 5-methoxy-substituted bacteriochlorin (B1244331) showed regioselective bromination at the 15-position, highlighting the strong directing effect of the methoxy (B1213986) group. nih.gov A similar directing influence would be expected from the methylthio group in this compound.
Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is also expected to yield a mixture of ortho- and para-substituted products relative to the directing groups. The formation of the nitronium ion (NO2+) is the key step, which then attacks the electron-rich aromatic ring. nih.govresearchgate.netmasterorganicchemistry.com The relative yields of the different isomers will depend on both electronic and steric factors. For example, the nitration of methyl benzoate, which has a deactivating group, is regioselective for the meta position. rsc.org In contrast, the activating groups in this compound will direct the incoming nitro group to the ortho and para positions.
Synthesis of Methyl o-Tolyl Sulfoxide (B87167) Precursors and Related Chiral Intermediates
The oxidation of this compound to its corresponding sulfoxide introduces a stereogenic center at the sulfur atom, opening the door to the synthesis of chiral intermediates. The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established field of research. wiley-vch.denih.govacs.org
Various catalytic systems have been developed for the enantioselective oxidation of sulfides. A common method involves the use of a chiral titanium complex, often derived from diethyl tartrate (DET) or a BINOL-based ligand, in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). scispace.comlibretexts.org For the analogous methyl p-tolyl sulfide, high enantiomeric excesses (ee) have been achieved using these methods. scispace.com Vanadium complexes with chiral Schiff base ligands have also been shown to be effective catalysts for the asymmetric oxidation of sulfides.
Another approach to chiral sulfoxides is through the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester. researchgate.netillinois.edu This method provides excellent control over the stereochemistry at the sulfur center. The general procedure for the preparation of racemic methyl p-tolyl sulfoxide involves the oxidation of methyl p-tolyl sulfide with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). nih.gov Chiral resolution of the resulting racemic sulfoxide can then be performed to obtain the individual enantiomers.
Table 1: Comparison of Synthetic Methodologies for Alkyl Aryl Sulfides
| Methodology | Catalyst/Reagent | Precursors | Advantages | Disadvantages |
|---|---|---|---|---|
| S-Alkylation | Base, Alkyl Halide | Thiol, Alkyl Halide | Simple, High Yield | Limited by availability of thiols |
| Ullmann Coupling | Copper Catalyst | Aryl Halide, Thiol | Inexpensive catalyst | Often requires harsh conditions |
| Buchwald-Hartwig Coupling | Palladium Catalyst, Ligand | Aryl Halide/Triflate, Thiol | High efficiency, Broad scope | Catalyst cost, Ligand sensitivity |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NBS, HNO3) | Alkyl Aryl Sulfide | Direct functionalization | Potential for isomer mixtures |
| Asymmetric Oxidation | Chiral Catalyst (Ti, V), Oxidant | Alkyl Aryl Sulfide | Access to chiral sulfoxides | Catalyst complexity, Cost |
Chemical Reactivity and Transformation Pathways of Methyl O Tolyl Sulfide
Oxidative Transformations of Methyl o-tolyl Sulfide (B99878)
The sulfur atom in methyl o-tolyl sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are fundamental in organic synthesis and have been the subject of various studies to control selectivity and yield.
The selective oxidation of sulfides to sulfoxides is a common transformation, yet it can be challenging to prevent over-oxidation to the corresponding sulfone. nih.gov Various methods have been developed to achieve high selectivity for the sulfoxide. Hydrogen peroxide is considered an environmentally friendly oxidant as it produces only water as a byproduct. jsynthchem.com
A highly efficient and selective method for the oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov This simple procedure allows for the easy isolation of products in excellent yields, typically ranging from 90-99%. nih.gov For the oxidation of various sulfides, including those similar in structure to this compound, the reaction is generally carried out at room temperature by slowly adding hydrogen peroxide to a solution of the sulfide in glacial acetic acid. nih.gov
The optimization of reaction conditions is crucial to maximize the yield of the sulfoxide while minimizing sulfone formation. Factors such as the choice of oxidant, catalyst, solvent, and temperature play a significant role. For instance, in the oxidation of methyl phenyl sulfide, a structurally related compound, using a Mn2ZnO4 spinel nanoparticle catalyst, the amount of catalyst and the solvent polarity were found to be critical. jsynthchem.com THF, a less polar solvent, was favored to increase selectivity for the sulfoxide. jsynthchem.com While many oxidation reactions use transition-metal catalysts, metal-free systems have been developed to avoid the use of toxic metal reagents. nih.gov
The following table summarizes typical conditions for the selective oxidation of aryl sulfides to sulfoxides:
| Oxidant | Catalyst/Solvent System | Temperature | Yield of Sulfoxide | Reference |
| Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature | 90-99% | nih.gov |
| Hydrogen Peroxide | Mn2ZnO4/THF | Room Temperature | up to 97% | jsynthchem.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Various Solvents | N/A | 53-99% | acs.org |
Further oxidation of methyl o-tolyl sulfoxide results in the formation of methyl o-tolyl sulfone. This subsequent oxidation step is often a competing reaction during the synthesis of the sulfoxide. jsynthchem.com The propensity for sulfone formation increases with the polarity of the solvent. jsynthchem.com
Kinetic studies on the oxidation of analogous aryl methyl sulfides and sulfoxides by dimethyldioxirane (B1199080) have provided insights into the reaction mechanism. nih.gov These studies, which followed the decay of the substrates using UV-Vis spectroscopy, revealed that both the oxidation of the sulfide to the sulfoxide and the sulfoxide to the sulfone follow second-order kinetics. nih.gov
The mechanism of oxidation can be influenced by the solvent system. For the oxidation of a sulfoxide in acetone (B3395972) and aqueous acetone mixtures, the data supports a concerted nucleophilic displacement of an oxygen atom from the oxidant by the sulfur atom. nih.gov The rate of this reaction is dependent on the solvent's polarity. nih.gov In contrast, the oxidation of the sulfide to the sulfoxide in highly polar aqueous acetone may proceed through a two-step mechanism involving a betaine (B1666868) intermediate. nih.gov The solvent's hydrogen bond donor capacity and electron-pair donicity also play a role in determining the rate of sulfide oxidation. nih.gov
The oxidation of prochiral sulfides, such as this compound, can lead to the formation of chiral sulfoxides, which are valuable intermediates in asymmetric synthesis. acsgcipr.org Achieving high enantioselectivity in this transformation is a significant area of research.
Catalytic asymmetric oxidation is a preferred method from a green chemistry perspective, utilizing a chiral catalyst in combination with a terminal oxidant. acsgcipr.org One approach involves the use of chiral metal complexes. For example, a chiral titanium complex derived from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 has been successfully used in the catalytic asymmetric oxidation of various prochiral sulfides. scispace.com For the structurally similar methyl p-tolyl sulfide, this system achieved up to 90% enantiomeric excess (ee) for the corresponding sulfoxide. scispace.com The choice of solvent was found to be critical, with toluene (B28343) providing the best results in terms of both yield and enantioselectivity. scispace.com
Another example involves the use of chiral Schiff base-vanadium complexes. The oxidation of methyl p-tolyl sulfide with hydrogen peroxide catalyzed by a complex of VO(acac)2 and a specific chiral Schiff base produced (R)-(+)-methyl p-tolyl sulfoxide in high yield and with 43% ee. The enantiomeric purity of the product could be significantly enhanced to 99.7% ee through recrystallization.
The general mechanism for catalytic asymmetric sulfoxidation involves the binding of the sulfide to a chiral catalyst or enzyme active site. acsgcipr.org An oxidant then delivers an oxygen atom to one of the lone pairs on the sulfur atom in a stereocontrolled manner. acsgcipr.org The slow addition of the terminal oxidant is often necessary to minimize any non-catalyzed oxidation that would reduce the enantiomeric purity of the product. acsgcipr.org
The following table provides examples of catalyst systems used for the asymmetric oxidation of aryl sulfides:
| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (ee) | Reference |
| (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)4 | 70% aq. TBHP | Methyl p-tolyl sulfide | up to 90% | scispace.com |
| Chiral Schiff base/VO(acac)2 | Hydrogen Peroxide | Methyl p-tolyl sulfide | 43% (up to 99.7% after recrystallization) |
Carbon-Sulfur Bond Activation and Cleavage Reactions of this compound
The carbon-sulfur (C-S) bond in aryl sulfides like this compound can be activated and cleaved under specific reaction conditions, enabling the transformation of the arylthio group into other valuable functional groups.
A transition-metal-free photochemical process has been developed for the direct C–S borylation of aryl sulfides with bis(pinacolato)diboron (B136004) (B2pin2). rsc.org This reaction proceeds under blue LED irradiation in the presence of a photosensitizer, such as 1,4-benzoquinone (B44022), under ambient conditions. rsc.org This method provides a pathway to convert the alkylthio group into a versatile boronate ester. rsc.org
Theoretical studies on the mechanism of the photoinduced C–S borylation of methyl(p-tolyl)sulfane, an isomer of this compound, have been conducted using density functional theory (DFT). mdpi.comresearchgate.net These computational investigations help to elucidate the reaction pathways and the role of the photosensitizer in the C–S bond activation process. mdpi.comresearchgate.net The reaction is initiated by the photoexcitation of the photosensitizer, which then engages in a process leading to the cleavage of the C–S bond and subsequent borylation. researchgate.net
The reductive cleavage of the C–S bond in aryl sulfides is a useful transformation in organic synthesis. While specific examples detailing the reductive cleavage of this compound are not prevalent in the provided search results, general principles of desulfurative functionalization can be applied. The C–S bond is weaker than the corresponding carbon-oxygen (C–O) bond, making it a target for cleavage. nih.gov
One strategy for C–S bond cleavage involves the use of sulfonium (B1226848) salts. Aryl sulfonium salts can act as aryl transfer reagents in various chemical transformations. nih.gov For instance, nickel-catalyzed carboxylation of aryl dimethylsulfonium triflate salts with CO2 in the presence of a reducing agent like zinc powder leads to the formation of aromatic carboxylic acids. nih.gov This process involves the reductive cleavage of a C–S bond. The electronic nature of substituents on the aromatic ring can influence the reaction rate, with electron-donating groups generally increasing the rate. nih.gov It has been noted that the position of a methyl group on the tolyl ring (ortho, meta, or para) has little impact on the yield in these desulfurative carboxylations. nih.gov
Nucleophilic and Electrophilic Reactions at the Sulfur Center of this compound
The sulfur atom in this compound is a key site for both nucleophilic and electrophilic reactions. Its nucleophilicity allows it to react with electrophiles, while electrophilic agents can target the sulfur center, most notably in oxidation reactions.
Nucleophilic Reactivity:
As a nucleophile, the sulfur atom of this compound can react with alkylating agents to form sulfonium salts. This is a characteristic reaction of sulfides, where the sulfur atom's lone pair of electrons attacks an electrophilic carbon. For instance, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a dimethyl(o-tolyl)sulfonium salt. This transformation converts the neutral sulfide into a positively charged sulfonium ion, which can then serve as a useful intermediate in organic synthesis, for example, as an alkylating agent itself. The general scheme for this S-alkylation is a classic SN2 reaction.
Electrophilic Reactions:
The most common electrophilic reaction at the sulfur center of a sulfide is oxidation. This compound can be selectively oxidized to the corresponding sulfoxide, methyl o-tolyl sulfoxide, and further to the sulfone, methyl o-tolyl sulfone. This process involves the attack of an electrophilic oxygen atom on the sulfur. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. The selectivity for the sulfoxide over the sulfone can often be controlled by the choice of reagent and reaction conditions, such as temperature and stoichiometry. For example, the use of H₂O₂ in glacial acetic acid has been shown to be a highly efficient system for the selective oxidation of various sulfides to sulfoxides in excellent yields.
The following table summarizes representative conditions for the oxidation of aryl sulfides to sulfoxides, which are applicable to this compound.
| Oxidizing Agent | Catalyst/Solvent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| H₂O₂ | Glacial Acetic Acid | Aryl Sulfide | Aryl Sulfoxide | 90-99% | |
| H₂O₂ | TPA-Ti(IV) complex / MeOH | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | High | |
| tert-Butyl hydroperoxide (TBHP) | Tungsten(VI) complex / CD₃Cl | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | High | |
| Bakers' yeast | Aqueous | Methyl p-tolyl sulfide | (R)-Methyl p-tolyl sulfoxide | Good |
Rearrangement Reactions Involving this compound Derivatives (e.g., Smiles Rearrangements)
Derivatives of this compound, particularly its oxidation product, methyl o-tolyl sulfone, are notable for undergoing rearrangement reactions. One of the most significant of these is the Truce-Smiles rearrangement.
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where an aryl group migrates. In the context of a derivative like phenyl o-tolyl sulfone, a strong base (e.g., an organolithium reagent) can deprotonate the methyl group of the o-tolyl moiety, creating a benzylic carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the other aromatic ring (the phenyl group in this case). This attack forms a spirocyclic intermediate, known as a Meisenheimer complex. Subsequent cleavage of the carbon-sulfur bond and rearomatization leads to the rearranged product. In the case of phenyl o-tolyl sulfone, the product is o-benzylbenzenesulfinic acid.
This rearrangement is a powerful tool for forming new carbon-carbon bonds. The presence of the ortho-methyl group is crucial, as it provides the site for deprotonation to initiate the intramolecular attack. The sulfone group, being a good electron-withdrawing group, activates the aromatic ring towards nucleophilic attack and serves as the pivot for the rearrangement.
While the classic Truce-Smiles rearrangement involves sulfones, related Smiles-type rearrangements can also occur with other sulfur-containing derivatives, such as sulfoxides and sulfinamides, under various conditions, including those mediated by radicals or photochemistry. These reactions highlight the versatility of the sulfide functional group and its derivatives in facilitating complex molecular restructuring.
Catalysis and Mechanistic Investigations Involving Methyl O Tolyl Sulfide
Transition Metal-Catalyzed Transformations of Methyl o-Tolyl Sulfide (B99878)
Transition metals have proven to be versatile catalysts for a range of transformations involving alkyl aryl sulfides. These reactions, including oxidation and carbon-sulfur bond functionalization, are fundamental in organic synthesis.
Ruthenium complexes are effective catalysts for the aerobic oxidation of sulfides. A notable example involves a heteroscorpionate Ruthenium(II)-aqua complex, fac-[RuII(H2O)(dpp)(tppm)]2+, which catalyzes the aerobic oxidation of methyl p-tolyl sulfide to its corresponding sulfoxide (B87167). This reaction proceeds in 1,2-dichlorobenzene (B45396) at 25.0°C under an oxygen pressure of 11.4 psi. A key feature of this catalytic system is its mechanism, which is proposed to involve a putative Ru(IV)-oxo intermediate. Evidence suggests that this process occurs without the formation of hydrogen peroxide as an intermediate, representing a significant finding in aerobic sulfide oxidation catalyzed by a labile Ru(II)-aqua complex. The distorted octahedral geometry of the complex, with a long Ru-O bond, contributes to its remarkable lability and catalytic activity.
Catalytic systems based on titanium, vanadium, molybdenum, and tungsten are widely used for the oxidation of sulfides. These metals, often in the form of oxo-complexes or as part of polyoxometalates, are effective catalysts for oxygen transfer reactions. The Kagan-Sharpless oxidation, for instance, famously uses a chiral titanium complex with diethyl tartrate for the asymmetric oxidation of prochiral sulfides.
Molybdenum(VI) dioxide complexes with tridentate ligands, [MoO2L], have been studied for their catalytic activity in oxidation reactions. The stability and reactivity of these complexes are influenced by the nature of the ligand. Similarly, vanadium and tungsten-based catalysts are employed in sustainable epoxidation and oxidation processes, often using green oxidants like hydrogen peroxide or molecular oxygen. The development of these catalytic processes is a key area of focus in sustainable chemistry, aiming to replace stoichiometric oxidants with cleaner, catalytic alternatives.
Table 1: Comparison of Metal Catalysts in Sulfide Oxidation
| Metal Catalyst | Typical Oxidant | Key Features |
|---|---|---|
| Titanium (e.g., Kagan) | Organic hydroperoxides | High enantioselectivity in asymmetric sulfoxidation. |
| Molybdenum | Hydrogen peroxide, TBHP | High activity, ligand-dependent stability. |
| Vanadium | Hydrogen peroxide | Used in haloperoxidase mimics. |
Palladium and rhodium complexes are instrumental in catalyzing the borylation of aryl sulfides, a reaction that converts a carbon-sulfur bond into a carbon-boron bond. This transformation is a powerful tool for creating valuable boronic acid esters, which are key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Research has demonstrated that both palladium and rhodium catalysts can effectively mediate the C-S borylation of aryl sulfides like methyl p-tolyl sulfide. More recently, photoinduced, metal-free methods have also been developed. A study using density functional theory (DFT) investigated the mechanism of a photoinduced aerobic borylation of methyl p-tolyl sulfane with bis(pinacolato)diboron (B136004), using 1,4-benzoquinone (B44022) as a photocatalyst. The calculations suggest that the photocatalyst is excited by light, leading to the activation of molecular oxygen and subsequent reaction steps that form the borylated product.
Biocatalytic Approaches for Enantioselective Oxidation of Methyl o-Tolyl Sulfide
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral sulfoxides. Enzymes and whole-cell systems can operate under mild conditions and often provide excellent enantioselectivity.
Monooxygenases are a class of enzymes that have been successfully employed for the enantioselective oxidation of sulfides. Toluene (B28343) monooxygenases (TMOs), for example, can catalyze the oxidation of aromatic sulfides to chiral sulfoxides. Protein engineering of the α-hydroxylase subunit of toluene ortho-monooxygenase (TOM) and toluene 4-monooxygenase (T4MO) has been shown to improve both the rate and enantioselectivity of this transformation. For instance, the T4MO variant TmoA I100G oxidized methyl p-tolyl sulfide 11 times faster than the wild-type enzyme and inverted the enantioselectivity from 41% pro-R to 77% pro-S. This highlights the potential of mutagenesis to tailor enzyme properties for specific synthetic applications.
Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) are other important enzyme classes for sulfoxidation. These flavoprotein monooxygenases use NADPH and molecular oxygen to perform oxygen insertion reactions. They have been used to produce both (R)- and (S)-sulfoxides with high enantiomeric excess, demonstrating their potential for enantiodivergent synthesis.
Table 2: Engineered Toluene Monooxygenase (T4MO) Variants for Methyl p-Tolyl Sulfide Oxidation
| T4MO Variant | Relative Rate (vs. Wild Type) | Enantiomeric Excess (ee) | Predominant Enantiomer |
|---|---|---|---|
| Wild Type | 1.0 | 41% | R |
| I100G | 11.0 | 77% | S |
| I100A | 4.6 | 74% | S |
| I100S | 3.3 | 64% | S |
(Data sourced from reference)
Whole-cell biocatalysis utilizes intact microorganisms, such as yeast or bacteria, to perform desired chemical transformations. This approach avoids the need for enzyme purification and can provide a native environment for cofactor regeneration. Baker's yeast (Saccharomyces cerevisiae) has been shown to oxidize methyl p-tolyl sulfide to produce the corresponding (R)-sulfoxide in good yield and with high enantiomeric excess. This biotransformation provides a valuable chiral synthon for the synthesis of complex molecules.
The discovery and optimization of whole-cell biocatalysts require efficient high-throughput screening methods. Several strategies have been developed to detect the production of sulfoxides in a high-throughput format. These include:
Reduction-based colorimetric assays: One method involves the reduction of sulfoxides back to sulfides using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and sodium iodide (NaI). This reaction releases iodine, which can be quantified colorimetrically.
Enzyme inhibition assays: The enantioselective inhibition of certain enzymes can be used for screening. For example, the (S)-enantiomer of methyl p-tolyl sulfoxide selectively inhibits horse liver alcohol dehydrogenase (HLADH), and the degree of inhibition can be correlated with the amount of (S)-sulfoxide produced.
Adrenaline-based colorimetric test: This method involves the back-titration of the remaining periodate-sensitive sulfide after the enzymatic reaction, which can be detected by its reaction with adrenaline to form a colored product, adrenochrome.
These screening methods are crucial for rapidly evaluating large libraries of microbial strains or enzyme mutants to identify catalysts with improved activity and selectivity for sulfoxide production.
Mechanistic Elucidation of Catalytic Cycles and Reaction Intermediates
The mechanistic understanding of catalytic cycles and the identification of reaction intermediates are crucial for the optimization of existing synthetic methodologies and the development of novel transformations involving aryl sulfides. This section delves into the computational and experimental investigations that have shed light on the intricate pathways of reactions involving this compound and its analogs.
Computational Investigations of Transition States and Energy Barriers in Oxidation Reactions
While computational studies specifically targeting the oxidation of this compound are limited, extensive density functional theory (DFT) calculations on the closely related methyl p-tolyl sulfide and thioanisole (B89551) provide significant insights into the transition states and energy barriers associated with such reactions. These theoretical investigations are instrumental in predicting reaction pathways and understanding the energetics of intermediate and transition states.
In a study on the oxidation of thioanisole by a dioxomolybdenum(VI) catalyst, DFT calculations were employed to model the complete reaction profile. The computational modeling yielded an enthalpy of activation of 64 kJ/mol and an entropy of activation of -120 J/mol·K. rwth-aachen.de These values were in close agreement with the experimentally determined activation energy of 63.0 ± 5.2 kJ/mol, lending strong support to the proposed reaction mechanism. rwth-aachen.de
Further computational analysis of sulfide oxidation reactions has elucidated the nature of the transition states. For the oxidation of thioanisole, the transition state is characterized by the nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant. rwth-aachen.de The geometry and energy of this transition state are critical in determining the reaction rate and selectivity.
The table below summarizes key energetic parameters calculated for the oxidation of a model aryl sulfide, providing a reference for understanding the oxidation of this compound.
| Parameter | Calculated Value | Method | Reference Compound |
| Enthalpy of Activation (ΔH‡) | 64 kJ/mol | DFT | Thioanisole |
| Entropy of Activation (ΔS‡) | -120 J/mol·K | DFT | Thioanisole |
| Experimental Activation Energy (Ea) | 63.0 ± 5.2 kJ/mol | Eyring Plot | Thioanisole |
It is important to note that the ortho-methyl group in this compound can introduce steric and electronic effects that may alter the energy barriers and transition state geometries compared to the para-substituted analog or the unsubstituted thioanisole. However, the fundamental mechanistic steps are expected to be analogous.
Studies on Active Species Generation in Catalytic Systems (e.g., Ru(IV)-oxo intermediates)
The generation of high-valent metal-oxo species is a cornerstone of many catalytic oxidation reactions. In the context of ruthenium-catalyzed oxidations of aryl sulfides, Ru(IV)-oxo intermediates are frequently proposed as the active oxidizing species. Mechanistic studies have provided evidence for the formation and reactivity of these transient intermediates.
An investigation into the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a heteroscorpionate Ru(II)-aqua complex provided experimental support for the involvement of a putative Ru(IV)-oxo intermediate. The study demonstrated that the reaction proceeds without the formation of hydrogen peroxide, and the catalytic system showed oxidative reactivity towards various substrates, consistent with the presence of a Ru(IV)-oxo species.
Further research on the selective oxidation of sulfides to sulfoxides catalyzed by dihalo ruthenium(II) complexes also points towards a mechanism involving the oxidation of a Ru(II) species to a "Ru(IV)" species and peroxide. In this proposed cycle, the oxidized metal species is then reduced by the solvent alcohol, completing the catalytic loop.
The general scheme for the generation of a Ru(IV)-oxo intermediate and its role in sulfide oxidation can be summarized as follows:
Activation of the Precatalyst: The Ru(II) precatalyst is activated, often through ligand exchange or oxidation.
Formation of the Ru(IV)-oxo Species: The activated Ru(II) species is oxidized by a terminal oxidant (e.g., O₂, H₂O₂) to form the highly reactive Ru(IV)-oxo intermediate.
Oxygen Atom Transfer: The Ru(IV)-oxo species transfers its oxygen atom to the sulfide substrate, forming the corresponding sulfoxide.
Regeneration of the Catalyst: The resulting Ru(II) species is then re-oxidized to regenerate the Ru(IV)-oxo intermediate, thus continuing the catalytic cycle.
While these studies have been conducted on analogs, the fundamental principles of Ru(IV)-oxo generation and reactivity are expected to be directly applicable to catalytic systems involving this compound.
Photoinduced Electron Transfer Processes in Aryl Sulfide Transformations
Photoinduced electron transfer (PET) represents a powerful strategy for initiating chemical transformations of aryl sulfides under mild conditions. These processes involve the excitation of a photocatalyst, followed by electron transfer to or from the aryl sulfide, leading to the formation of reactive radical intermediates.
A detailed computational study on the photoinduced aerobic C-S borylation of methyl p-tolyl sulfane (an analog of this compound) provides a comprehensive picture of the underlying PET processes. Using time-dependent density functional theory (TD-DFT), it was shown that a photocatalyst, such as 1,4-benzoquinone, can be excited by visible light. This excited state can then engage in an electron transfer process with the aryl sulfide.
The key steps in a typical photoinduced transformation of an aryl sulfide are:
Photoexcitation: A photocatalyst absorbs light, promoting it to an electronically excited state.
Electron Transfer: The excited photocatalyst can either accept an electron from the aryl sulfide (oxidative quenching) or donate an electron to an acceptor, which then interacts with the sulfide. This electron transfer step generates a sulfide radical cation.
Subsequent Reactions: The sulfide radical cation is a highly reactive intermediate that can undergo various transformations, such as C-S bond cleavage or reaction with other species in the medium, ultimately leading to the final product.
In the context of the C-S borylation of methyl p-tolyl sulfane, the computational results indicated that the excited photocatalyst facilitates the activation of molecular oxygen to singlet oxygen, which then participates in the reaction cascade. The Gibbs free energy surface revealed a preferred reaction pathway with a low energy barrier, highlighting the efficiency of the photoinduced process.
The study of photoinduced reactions of aryl vinyl sulfides has also shown that the oxidation potentials correlate with Hammett-Brown sigma values, indicating the generation of significant positive charge on the aryl ring during the electron transfer process. This underscores the importance of the electronic properties of the aryl sulfide in PET reactions.
While these investigations focus on the para-substituted isomer or other aryl sulfides, the fundamental principles of photoexcitation and electron transfer are broadly applicable to this compound, paving the way for the development of novel photocatalytic transformations.
Spectroscopic Characterization and Computational Chemistry of Methyl O Tolyl Sulfide
Advanced Spectroscopic Techniques for Structural and Electronic Characterization of Alkyl Aryl Sulfides
Spectroscopic methods are indispensable for probing the molecular structure, electronic environment, and dynamics of chemical compounds. For a molecule like methyl o-tolyl sulfide (B99878), techniques such as rotational and photoelectron spectroscopy would be pivotal in providing a detailed characterization.
Rotational Spectroscopy for Gas-Phase Conformation and Internal Dynamics (e.g., Methyl Group Internal Rotation)
Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and internal dynamics of molecules in the gas phase. aip.org By analyzing the absorption of microwave radiation, the moments of inertia of a molecule can be determined with exceptional accuracy, which in turn allows for the precise determination of bond lengths and angles. aip.org
A pertinent example is the study of methyl p-tolyl sulfoxide (B87167) (MTSO) using chirped-pulse Fourier transform microwave spectroscopy. aip.orgresearcher.life In this study, a single conformer of MTSO was unambiguously identified in a supersonic jet expansion. aip.orgresearcher.life The rotational transitions observed were split into two components, which was attributed to the internal rotation of the ring methyl group. aip.orgresearcher.life This splitting allows for the determination of the potential barrier hindering this rotation. For MTSO, a low barrier was determined, which provides insight into the electronic effects of the sulfoxide group. researcher.lifenih.gov
For methyl o-tolyl sulfide, a similar rotational spectroscopy study would be expected to reveal the preferred conformation of the molecule in the gas phase, specifically the dihedral angle between the phenyl ring and the C-S-C plane. Furthermore, it would allow for the characterization of the internal rotation of both the methyl group attached to the sulfur atom and the tolyl methyl group, providing valuable data on the electronic and steric interactions within the molecule.
Table 1: Representative Rotational Spectroscopy Data for Methyl p-Tolyl Sulfoxide aip.orgresearcher.life
| Parameter | Value |
| V3 (ring methyl group) | 11.0178(23) cm-1 |
| Conformer Observed | One |
| Spectroscopic Technique | Chirped-pulse Fourier Transform Microwave Spectroscopy |
Photoelectron Spectroscopy for Investigating Surface Interactions and Electronic Structure
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. nih.govacs.org This method can be applied to molecules in the gas phase to determine ionization energies, providing direct information about the energies of molecular orbitals. nih.gov It is also highly effective in studying the interaction of molecules with surfaces. nih.gov
The investigation of (R)-(+)-methyl p-tolyl sulfoxide on a gold (Au(111)) surface using PES and density functional theory (DFT) calculations revealed a partial dissociation of the molecule due to the cleavage of the S–CH3 bond upon adsorption. nih.govacs.org Gas-phase core-level photoelectron spectra of the compound were also measured, providing binding energy data for the C 1s, O 1s, and S 2p core levels. nih.govacs.org Another study on methyl p-tolyl sulfoxide using single-photon ionization with circularly polarized light demonstrated a remarkably strong photoelectron circular dichroism (PECD), highlighting the sensitivity of this technique to the chiral nature of the molecule. nih.gov The ionization energy of methyl p-tolyl sulfoxide was determined to be 8.70 eV. nih.govresearchgate.net
For this compound, PES studies would be invaluable for determining its ionization potential and characterizing its molecular orbital energy levels. Furthermore, PES could be employed to investigate its adsorption behavior on various surfaces, which is crucial for applications in materials science and catalysis.
Table 2: Gas-Phase Core-Level Photoelectron Spectroscopy Data for Methyl p-Tolyl Sulfoxide nih.govacs.org
| Core Level | Photon Energy (eV) |
| C 1s | 392 |
| O 1s | 632 |
| S 2p | 260 |
Quantum Chemical Calculations and Theoretical Studies on this compound
Computational chemistry, particularly quantum chemical calculations, offers a powerful complement to experimental studies by providing detailed insights into molecular structure, properties, and reactivity that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. materialsciencejournal.org DFT calculations are routinely used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures. materialsciencejournal.org
In the context of related compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to accurately predict the molecular and electronic properties of various organic molecules. materialsciencejournal.org For methyl p-tolyl sulfoxide, DFT calculations were instrumental in confirming the experimentally observed conformer and in calculating the potential energy curves for the internal rotation of the methyl groups. aip.orgaip.org The geometry of methyl p-tolyl sulfoxide was optimized using the B3LYP method combined with Grimme's D4 dispersion correction and the def2-QZVP basis set. aip.org
For this compound, DFT calculations would be essential to predict its most stable conformation, including the orientation of the methyl sulfide group relative to the tolyl methyl group. Such calculations would also yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its electronic properties and reactivity.
Elucidation of Pyramidal Inversion Dynamics at the Sulfur Stereogenic Center
Sulfoxides are chiral at the sulfur atom, which adopts a pyramidal geometry. nih.gov The interconversion between the two enantiomers occurs through a process called pyramidal inversion. The energy barrier for this inversion is a critical parameter that determines the stereochemical stability of the sulfoxide.
Theoretical studies on the pyramidal inversion of sulfoxides have been conducted using methods like the Nudged Elastic Band (NEB) and time-dependent DFT (TD-DFT). researcher.lifenih.govresearchgate.net For methyl p-tolyl sulfoxide, the pyramidal inversion was explored in both the electronic ground (S0) and excited (S1) states. researcher.lifenih.govresearchgate.net These studies found that the inversion barrier is significantly lower in the excited state, suggesting that photoexcitation can facilitate the racemization of the sulfoxide. researcher.lifenih.govresearchgate.net Compared to methyl phenyl sulfoxide and methyl 4-nitrophenyl sulfoxide, the sulfoxide group in methyl p-tolyl sulfoxide is slightly more twisted relative to the phenyl ring. researcher.lifenih.gov
While this compound is not chiral at the sulfur atom, the concept of pyramidal inversion is still relevant to understanding the flexibility of the sulfur center. Theoretical calculations could determine the energy barrier for the planarization of the sulfur atom, which would provide insight into the conformational dynamics of the molecule.
Modeling of Reaction Pathways and Transition States in this compound Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of reaction pathways, transition states, and the calculation of activation energies. nih.govrsc.org DFT is frequently employed for such studies. For instance, the mechanism of the OH-initiated oxidation of allyl methyl sulfide has been studied theoretically using DFT, revealing a complex reaction network. rsc.org Similarly, DFT calculations have been used to support the hypothesized mechanism of sulfide oxidation by a molybdenum(VI) catalyst. nih.gov
For this compound, computational modeling could be used to explore a variety of transformations. For example, the mechanism of its oxidation to the corresponding sulfoxide and sulfone could be investigated. This would involve locating the transition state structures for oxygen atom transfer from an oxidant and calculating the associated activation barriers. Such studies would provide a detailed, atomistic understanding of the reactivity of this compound and could guide the development of new synthetic methodologies. Automated reaction pathway exploration tools, which integrate quantum mechanics with rule-based methods and even machine learning, are becoming increasingly powerful for mapping out complex reaction networks. nih.gov
Advanced Applications of Methyl O Tolyl Sulfide in Organic Synthesis
Role as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis
The transformation of prochiral sulfides into chiral sulfoxides is a cornerstone of modern asymmetric synthesis. Methyl o-tolyl sulfide (B99878) is an excellent candidate for this conversion, yielding a chiral sulfoxide (B87167) that can direct the stereochemical outcome of subsequent reactions.
Chiral sulfoxides are powerful tools in asymmetric synthesis, acting as chiral auxiliaries to introduce stereocenters with high fidelity. nih.govacs.org The sulfinyl group, when attached to a molecule, can effectively shield one face from reagent attack, thereby directing additions or other transformations to the opposite face. The process begins with the enantioselective oxidation of the prochiral methyl o-tolyl sulfide to its corresponding chiral methyl o-tolyl sulfoxide. This oxidation is a critical step and can be achieved using various catalytic systems, including metal complexes with chiral ligands. acsgcipr.org Vanadium and titanium-based catalysts, in particular, have been successfully employed for the asymmetric oxidation of alkyl aryl sulfides. acs.orgnih.gov
Once the enantiomerically pure sulfoxide is obtained, it can be used to prepare other valuable chiral synthons. For example, the α-lithiation of the methyl group followed by reaction with an electrophile allows for the creation of a new carbon-carbon bond, with the stereochemistry being controlled by the chiral sulfinyl group. After the desired stereocenter is set, the auxiliary sulfinyl group can be removed under mild conditions, making it a highly efficient strategy for synthesizing complex, optically active molecules. nih.gov While much of the foundational research in this area has utilized the analogous methyl p-tolyl sulfoxide as a model substrate, the principles of stereochemical control are directly applicable to the ortho-substituted variant. nih.govnih.gov
The following table details representative conditions for the enantioselective oxidation of an alkyl aryl sulfide, which is the key step in generating the chiral auxiliary.
| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (e.e.) | Reference |
| Ti(O-i-Pr)₄ / Chiral Diol | Cumene (B47948) Hydroperoxide | Methyl p-tolyl sulfide | Up to 96% | acsgcipr.org |
| Vanadium(V) / Chiral Schiff Base | Hydrogen Peroxide | Methyl p-tolyl sulfide | Up to 70% | |
| Biocatalyst (Toluene Monooxygenase Mutant) | O₂ | Methyl p-tolyl sulfide | 77% (pro-S) | psu.edu |
This table presents data for the closely related methyl p-tolyl sulfide, illustrating common methods applicable to the synthesis of chiral alkyl aryl sulfoxides.
The demand for enantiomerically pure compounds is immense in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule often exhibit vastly different biological activities. Chiral sulfoxides derived from precursors like this compound are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). acsgcipr.org The sulfoxide functional group itself is a recognized pharmacophore present in several marketed drugs, such as the proton-pump inhibitor esomeprazole. acs.orgmdpi.com
The development of synthetic routes using chiral sulfoxides allows for the efficient construction of key chiral fragments that are later incorporated into a final drug molecule. For instance, a one-pot process has been developed for the synthesis of a key intermediate for glucocorticoid receptor ligands, which relies on the in-situ generation and reaction of (R)-p-tolyl methyl sulfoxide. acs.org Such methodologies, which leverage the directing ability of the sulfinyl group, are crucial for the large-scale, cost-effective production of optically active drugs and agrochemicals. acs.orgillinois.edu The use of these auxiliaries helps avoid costly and inefficient resolution steps later in the synthesis. scielo.org.mx
Contributions to Materials Science and Nanotechnology
The ability of organosulfur compounds to bind strongly to metal surfaces has made them fundamental components in the bottom-up fabrication of molecularly engineered materials. This compound and its derivatives are explored in this context for creating highly ordered thin films.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. Alkyl and aryl sulfides, like this compound, readily adsorb onto noble metal surfaces, particularly gold, through a stable sulfur-gold bond. nih.gov This process results in a dense, crystalline-like single layer of molecules. rsc.org The formation of these monolayers is driven by the strong affinity of sulfur for the gold surface and is further stabilized by van der Waals interactions between the adjacent aromatic and alkyl groups.
The structure and properties of the resulting monolayer can be precisely tuned by changing the molecular structure of the precursor sulfide. The tolyl group in this compound provides a rigid, aromatic platform whose orientation and packing on the surface can influence the monolayer's thickness, dielectric constant, and surface energy. Research using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) has been crucial in understanding the complex structures at the sulfur-metal interface and the packing arrangement of the molecules. rsc.orgdtic.mil While much research has focused on alkanethiols, alkyl aryl sulfides also form stable and well-defined monolayers. nih.gov
| Property | Description | Significance |
| Binding Group | Sulfur atom | Forms a strong, semi-covalent bond with gold surfaces, anchoring the monolayer. |
| Spacer | Methyl group and Aryl ring | The rigid aromatic ring influences molecular packing and orientation. |
| Surface Functionality | Tolyl group | Can be further functionalized to alter surface properties like wettability or to attach biomolecules. |
| Driving Forces | Sulfur-Gold affinity, van der Waals interactions | Spontaneous formation of an ordered, low-energy state. |
The precise control over surface chemistry offered by SAMs makes them ideal for advanced technological applications. nih.gov By forming a monolayer from this compound or a functionalized derivative, a surface can be engineered with specific properties for use in biosensors or molecular electronics. acs.org
In biosensing, the tolyl group of the SAM can act as a base scaffold for attaching recognition elements, such as antibodies or DNA strands. This creates a highly specific surface that can detect and bind to a target analyte. The underlying monolayer prevents non-specific adsorption and passivates the metal surface, leading to a more sensitive and reliable sensor.
In molecular electronics, SAMs serve as ultrathin dielectric layers, tunnel barriers, or components of molecular wires. The electronic properties of the monolayer are dictated by the structure of the constituent molecules. The aromatic tolyl ring provides a π-conjugated system that can facilitate charge transport, a desirable property for molecular electronic components. The ability to create well-defined, defect-free layers just a single molecule thick is essential for the miniaturization of electronic devices. nih.gov
Synthesis of Bioactive Compounds and Natural Product Analogues using this compound Scaffolds
Beyond its role as a precursor for chiral auxiliaries, the this compound framework can be incorporated as a core structural element ("scaffold") in the synthesis of novel bioactive molecules. The field of medicinal chemistry often utilizes sulfide-containing scaffolds due to their prevalence in pharmaceuticals and their versatile chemical reactivity. nih.gov
Researchers have synthesized novel thiazolyl-phthalazinedione derivatives that incorporate an o-tolyl moiety, such as 2-(4-Methyl-5-(o-tolyldiazenyl)thiazol-2-yl)-2,3-dihydrophthalazine-1,4-dione. mdpi.com Such hybrid molecules, which combine different pharmacophores, are designed to exhibit enhanced or novel biological activities, including antimicrobial properties. In this context, the this compound derivative serves as a key building block, providing a lipophilic aromatic component that can be crucial for molecular recognition and interaction with biological targets.
Furthermore, the sulfide linkage is a key functional group in many natural products and can be readily oxidized to the corresponding sulfoxide or sulfone, allowing for fine-tuning of a molecule's steric and electronic properties, as well as its solubility and metabolic stability. acs.orgopenagrar.de The synthesis of analogues of sulfur-containing natural products is an active area of research aimed at discovering new therapeutic agents. uni-mainz.denih.gov By using this compound as a starting scaffold, chemists can systematically modify structures to explore structure-activity relationships and develop new drug candidates. scispace.com
Environmental Fate and Ecotoxicology Research of Organosulfur Compounds
Research Methodologies for Assessing Environmental Behavior of Alkyl Aryl Sulfides
To determine how alkyl aryl sulfides like methyl o-tolyl sulfide (B99878) behave in the environment, researchers employ a variety of laboratory and field-based methodologies. These approaches are designed to elucidate the compounds' susceptibility to degradation, their pathways of transformation, and their potential to accumulate in living organisms.
Understanding the degradation of alkyl aryl sulfides involves identifying the processes that break them down and the speed at which these reactions occur. Key investigative approaches include:
Microcosm and Chemostat Studies: These laboratory setups use sediment, water, or soil samples from a specific environment to simulate natural conditions. By introducing the compound of interest, scientists can monitor its disappearance over time and identify degradation products under controlled aerobic or anaerobic conditions.
Pure Culture Studies: Isolating specific microorganisms capable of degrading organosulfur compounds is a crucial step. For instance, studies have identified bacteria, such as Thiobacillus species, that can grow on and metabolize various alkyl sulfides. nih.govnih.gov Once isolated, the bacterium's metabolic pathways can be studied in detail, revealing the specific enzymes and biochemical reactions involved. nih.govnih.gov Researchers have observed that the enzymes for metabolizing different alkyl groups can be distinct, as cells grown on dimethyl sulfide showed a lag before being able to degrade diethyl sulfide, indicating the need to synthesize new enzymes. nih.govnih.gov
Radiolabeling Techniques: Using isotopes like Carbon-14 or Sulfur-35, researchers can label the organosulfur molecule. This allows them to trace the compound's fate, accurately measure rates of mineralization (conversion to CO2 or inorganic sulfate), and identify its incorporation into microbial biomass or transformation into various metabolites.
Chromatographic and Spectrometric Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating, identifying, and quantifying the parent compound and its transformation products in environmental samples. This provides direct evidence of the degradation pathways.
Table 1: Methodologies for Investigating Degradation of Alkyl Aryl Sulfides
| Methodology | Objective | Key Information Gained | Example Application |
|---|---|---|---|
| Pure Culture Studies | Isolate and characterize microorganisms responsible for degradation. | Specific metabolic pathways, enzymatic activities, kinetic parameters. | Isolation of Thiobacillus sp. ASN-1 and demonstrating its ability to degrade a range of alkyl sulfides aerobically and anaerobically. nih.gov |
| Microcosm Experiments | Simulate environmental conditions to study degradation in a complex community. | Degradation rates under near-natural conditions, identification of major transformation products. | Assessing the persistence of an alkyl aryl sulfide in river sediment under oxic and anoxic conditions. |
| Radiolabeling | Trace the fate of a compound and its atoms. | Mineralization rates, bioaccumulation potential, mass balance of the compound. | Using 14C-labeled thioanisole (B89551) to measure its conversion to 14CO2 by soil microorganisms. |
| Analytical Chemistry (GC-MS, HPLC) | Identify and quantify the parent compound and its metabolites. | Confirmation of degradation pathways, structural elucidation of intermediates. | Detecting sulfoxides and sulfones as intermediate products of sulfide degradation. |
Biotransformation is the chemical modification of a substance by a living organism, while bioaccumulation is the net uptake of a chemical from the environment.
Biotransformation Assays: These studies often focus on microbial or aquatic organisms. In microbes, research has shown that organosulfur compounds can be transformed into inorganic sulfate (B86663) or assimilated into sulfur-containing amino acids. nih.gov In fish, exposure to pollutants can induce biotransformation enzymes. nih.gov Scientists measure the activity of enzymes like glutathione (B108866) S-transferase or those in the cytochrome P450 family in fish liver as biomarkers of exposure to and biotransformation of organic pollutants. nih.gov
Bioaccumulation Testing: The potential for a compound to accumulate in organisms is often initially assessed using its octanol-water partition coefficient (Log Kow). nih.gov A low Log Kow value suggests a lower potential for bioaccumulation. nih.gov Definitive studies follow standardized guidelines, such as those from the OECD, where organisms like fish are exposed to the chemical in water, and the concentration of the chemical in their tissues is measured over time to calculate a Bioconcentration Factor (BCF).
Advanced Predictive Modeling in Environmental Chemistry Research
Given the vast number of chemicals in commerce, experimental testing of every compound is impractical. Predictive modeling provides a crucial tool for prioritizing chemicals for further study and for risk assessment. nih.gov
Computational tools can predict the fate of a chemical and its breakdown products based on its molecular structure.
Metabolite Prediction Software: Programs like the Meta-Pred Web Server can predict the outcomes of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in organisms. nih.gov For an organosulfur compound, this could predict its oxidation to a sulfoxide (B87167) and then a sulfone, or conjugation with glutathione. nih.gov
Biodegradability Prediction: Machine learning platforms, such as BiodegPred, are trained on large datasets of experimentally determined biodegradable and non-biodegradable compounds. nih.gov By inputting a chemical structure (e.g., as a SMILES code), these tools can classify a compound's likely persistence in the environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSARs are statistical models that relate a chemical's structure to a specific property, such as its rate of hydrolysis or photolysis. These models help predict the environmental fate parameters not only of the parent compound but also of the transformation products identified by metabolite prediction software.
Predictive models are also essential for estimating the potential toxicity of organosulfur compounds and their degradation products to various organisms.
Toxicity QSARs: These models predict toxicological endpoints like the LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a population) for organisms such as fish (Pimephales promelas) and aquatic invertebrates (Daphnia magna). nih.gov The models are built by correlating molecular descriptors (e.g., size, charge distribution, hydrophobicity) with experimentally measured toxicity data. nih.govsemanticscholar.org
Toxicogenomic and Machine Learning Models: This advanced approach uses gene expression data from organisms exposed to various chemicals to build predictive models. nih.gov By analyzing the transcriptomic profile of an organism like Daphnia magna after exposure to a new compound, these models can predict its mode of action and relative toxicity with high accuracy. nih.gov
Physiologically Based Toxicokinetic-Toxicodynamic (PBTKTD) Models: These are mechanistic models that simulate the absorption, distribution, metabolism, and excretion (toxicokinetics) of a chemical within an organism, as well as its interaction with biological targets to produce a toxic effect (toxicodynamics). univ-lyon1.fr These models offer a more profound understanding of toxicity and can be used to extrapolate between species or exposure scenarios. univ-lyon1.fr
Table 2: Predictive Models in Environmental Risk Assessment
| Model Type | Principle | Predicted Parameter | Example Application |
|---|---|---|---|
| QSAR | Correlates molecular structure with activity/property. | Toxicity (LC50), Biodegradability, Partition Coefficients. | Predicting the acute toxicity of sulfur mustard breakdown products to rats. semanticscholar.org |
| Machine Learning (e.g., Random Forest) | Uses algorithms trained on large datasets to make predictions. | Toxicity classification, Biodegradability potential. | Using gene expression data from Daphnia magna to identify and predict toxic organic compounds. nih.gov |
| PBTKTD Models | Mechanistically simulates the fate and effect of a chemical in an organism. | Internal dose, Target site concentration, Time-course of toxicity. | Predicting population dynamics of species exposed to environmental contaminants. univ-lyon1.fr |
Mechanistic Studies of Environmental Degradation Processes (e.g., Photooxidation of Aryl Sulfides)
Photooxidation, or degradation initiated by light, is a significant environmental fate process for many organic compounds in sunlit surface waters and the atmosphere. Mechanistic studies on aryl sulfides, such as thioanisole (a close structural analog of methyl o-tolyl sulfide), have revealed two primary pathways for their aerobic photooxidation. rsc.org
Singlet Oxygen Pathway: This mechanism is often dominant for alkyl aryl sulfides. rsc.org Upon irradiation with light, a photosensitizer (which could be the sulfide itself or another molecule in the water) transfers energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then reacts with a ground-state sulfide molecule to form a persulfoxide intermediate. This unstable intermediate subsequently reacts with a second sulfide molecule to yield two molecules of the corresponding sulfoxide. rsc.org
Sulfide Radical Cation Pathway: This pathway involves an electron transfer event. The sulfide molecule absorbs light energy and is excited. It then transfers an electron to an acceptor (like ground-state oxygen), forming a sulfide radical cation. This radical cation is highly reactive and reacts with oxygen to ultimately form the sulfoxide. rsc.org This mechanism is more common for diaryl sulfides. rsc.org
The operative pathway can depend on factors such as the specific structure of the sulfide and the wavelength of the light. rsc.orgrsc.org These studies are critical as they reveal the primary transformation products (sulfoxides), which may have their own distinct environmental fate and toxicity profiles.
Table 3: Comparison of Photooxidation Mechanisms for Aryl Sulfides
| Mechanism | Key Reactive Species | Initial Step | Key Intermediate | Prevalence |
|---|---|---|---|---|
| Singlet Oxygen Pathway | Singlet Oxygen (¹O₂) | Energy transfer from an excited photosensitizer to O₂. | Persulfoxide | Dominant for alkyl aryl sulfides like Thioanisole. rsc.org |
| Radical Cation Pathway | Sulfide Radical Cation (R₂S•+) | Electron transfer from the excited sulfide to an acceptor. | Sulfide Radical Cation | Operative for diaryl sulfides. rsc.org |
Future Research Directions and Emerging Trends for Methyl O Tolyl Sulfide
Development of Sustainable and Green Synthetic Routes for Methyl o-tolyl Sulfide (B99878) and its Functionalized Analogues
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For methyl o-tolyl sulfide, research is pivoting away from traditional synthetic routes that often employ hazardous reagents and generate significant waste.
Conventional vs. Green Approaches: Historically, the synthesis of aryl sulfides has involved the use of highly toxic and reactive methylating agents like methyl halides or dimethyl sulfate (B86663). thieme-connect.comgoogle.com Current research emphasizes the adoption of safer, more sustainable alternatives. For instance, trimethyl phosphate (B84403) (TMP) has been identified as a low-toxicity methylating reagent that can be used in combination with mild bases like calcium hydroxide (B78521) for the efficient S-methylation of thiols. thieme-connect.com Another green approach involves the use of methanol (B129727) as a methylating agent in photocatalytic systems, which operates under ambient temperatures. mdpi.com
Flow Chemistry: The integration of microreactor-based flow systems represents a significant advance in the sustainable production of sulfides and their derivatives. rsc.org Flow chemistry offers superior control over reaction parameters, enhances safety when dealing with hazardous intermediates, and improves scalability, which is often a challenge in photocatalytic reactions. rsc.orgbeilstein-journals.orgsemanticscholar.org This technology facilitates a more efficient and reproducible synthesis process, minimizing waste and environmental impact. rsc.orgresearchgate.net
Biocatalysis: Enzyme-catalyzed synthesis is an emerging frontier for the green production of complex molecules. libretexts.org Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media. Enzymes like monooxygenases can be used for the selective oxidation of sulfides to sulfoxides, providing a direct and economical route to chiral sulfoxides which are valuable in pharmaceuticals. libretexts.org Whole-cell biocatalysis further simplifies the process by eliminating the need for costly enzyme purification. nih.gov
Table 1: Comparison of Sustainable Synthesis Strategies
| Strategy | Key Features | Reagents/Catalysts | Advantages |
|---|---|---|---|
| Green Reagents | Replacement of toxic methylating agents. | Trimethyl phosphate, Methanol. thieme-connect.commdpi.com | Reduced toxicity, improved safety, milder reaction conditions. |
| Flow Chemistry | Use of microreactors for continuous processing. rsc.org | Standard reagents adapted for flow systems. | Enhanced safety and scalability, improved process control, reduced waste. rsc.orgsemanticscholar.org |
| Biocatalysis | Enzyme-mediated transformations. mdpi.com | Monooxygenases, Lipases, Whole-cell systems. libretexts.orgnih.gov | High chemo-, regio-, and enantioselectivity; mild, aqueous conditions. |
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Applications of this compound
Predicting Reactivity and Regioselectivity: For a molecule like this compound, ML models can predict the most likely sites for functionalization, such as electrophilic aromatic substitution on the tolyl ring. rsc.orgacs.org Models like RegioML, which use atomic charges and machine learning algorithms (e.g., LightGBM), have shown high accuracy in predicting the regioselectivity of such reactions. rsc.org This predictive power is crucial for designing syntheses of specific functionalized analogues without resorting to extensive trial-and-error experimentation.
Reaction Optimization: ML algorithms can be integrated into a closed-loop system with automated robotic platforms to autonomously optimize reaction conditions. technologynetworks.com An AI can analyze initial experimental results, learn from the data, and then suggest new conditions to improve outcomes like yield or selectivity. technologynetworks.comarxiv.org This approach has been successfully used to find general, optimized conditions for complex cross-coupling reactions, doubling the average yield compared to traditional methods. technologynetworks.com Such a system could be applied to optimize the synthesis or transformation of this compound.
Exploring New Chemical Space: Large language models (LLMs) specifically trained on chemical reaction data, such as Chemma, are emerging as powerful tools for chemists. arxiv.org These models can act as AI assistants, suggesting reaction conditions, predicting yields, and aiding in retrosynthesis. arxiv.org By integrating these models into an active learning framework, researchers can autonomously explore and optimize reactions in open-ended chemical spaces, accelerating the discovery of novel transformations and applications for compounds like this compound. arxiv.org
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Predictive Target | Model Type/Algorithm | Potential Impact on Research |
|---|---|---|---|
| Site-Selectivity Prediction | Regioselectivity of aromatic functionalization. | Gradient Boosting Machines, Graph Neural Networks. rsc.orgrsc.org | Rational design of synthetic routes to specific isomers; reduced experimental screening. |
| Reaction Optimization | Maximizing reaction yield and selectivity. | Bayesian Optimization, Artificial Neural Networks. arxiv.orgu-strasbg.fr | Faster development of efficient synthetic protocols; discovery of optimal catalysts and conditions. |
| New Reaction Discovery | Suggesting novel reaction conditions and reagents. | Large Language Models (LLMs), Active Learning Frameworks. arxiv.org | Acceleration of discovery for new transformations and applications. |
Exploration of Novel Catalytic Systems for Highly Selective Transformations of this compound
The development of novel catalysts is central to achieving highly selective and efficient chemical transformations. For this compound, research is focused on systems that can precisely control reactions such as oxidation or C-S bond functionalization under mild and sustainable conditions.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis. thieme-connect.comresearchgate.net Organic dyes like eosin (B541160) Y and quinone derivatives can catalyze the selective oxidation of thioethers to sulfoxides using molecular oxygen from the air as the terminal oxidant. thieme-connect.comacs.orgresearchgate.net These reactions proceed under mild conditions (room temperature, visible light) and exhibit excellent chemoselectivity, avoiding over-oxidation to the sulfone. thieme-connect.comresearchgate.net Advanced systems using porphyrins supported on carbon nanotubes or encapsulated in micelles create nanoreactors that operate efficiently in water, further enhancing the sustainability of the process. nih.gov
Organocatalysis for Asymmetric Synthesis: The synthesis of enantiopure sulfoxides is of significant interest due to their use as chiral auxiliaries and their presence in pharmaceuticals. scispace.comnih.gov Organocatalysis provides a metal-free approach to asymmetric sulfoxidation. Chiral phase-transfer catalysts derived from Cinchona alkaloids, for example, can mediate the asymmetric alkylation of sulfenate anions to produce chiral sulfoxides. acs.orgnih.gov Another prominent strategy involves the use of chiral ligands like BINOL derivatives in combination with metal centers (e.g., Titanium) to create an asymmetric environment for the oxidation of prochiral sulfides, achieving high enantioselectivity. scispace.com
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are highly porous materials with tunable structures, making them promising candidates for heterogeneous catalysis. rsc.org MOFs can be designed with specific active metal sites and tailored pore environments to enhance catalytic activity and selectivity. MOF-derived materials, such as transitional metal sulfides, are being explored as highly efficient electrocatalysts, and the principles can be extended to catalytic applications in organic synthesis, potentially for selective transformations of aryl sulfides. rsc.org
Table 3: Novel Catalytic Systems for Aryl Sulfide Transformations
| Catalytic System | Key Transformation | Mechanism/Features | Advantages |
|---|---|---|---|
| Photocatalysis | Selective oxidation of sulfide to sulfoxide (B87167). thieme-connect.com | Visible-light activation of organic dyes or porphyrins; uses O₂ as oxidant. acs.orgnih.gov | Mild conditions, high chemoselectivity, use of green oxidant (air) and solvents (water). nih.gov |
| Organocatalysis | Asymmetric sulfoxidation. scispace.com | Use of chiral ligands (e.g., BINOL) or phase-transfer catalysts. scispace.comacs.org | Metal-free options, synthesis of high-value enantiopure sulfoxides. |
| Metal-Organic Frameworks (MOFs) | Various catalytic transformations. | Tunable porous structures with well-defined active sites. rsc.org | High surface area, potential for high selectivity, catalyst recyclability. |
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies on this compound at Interfaces
A deep understanding of reaction mechanisms at interfaces is critical for the rational design of new catalysts and materials. Advanced in-situ spectroscopic techniques allow researchers to observe molecular transformations and interactions in real-time under actual reaction conditions, providing insights that are inaccessible through traditional ex-situ analysis. acs.orgyoutube.comrsc.org
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces, such as gold or silver. wikipedia.orgyoutube.com The enhancement of the Raman signal can be as high as 10¹⁰, enabling the detection of even single molecules. wikipedia.org This makes SERS an ideal tool for studying the adsorption, orientation, and reaction of this compound on a catalytic surface. It can be used to identify reaction intermediates and probe catalyst-substrate interactions, helping to elucidate complex reaction mechanisms like the facile cleavage of C-S bonds on silver surfaces. acs.orgwiley.com
Other In-Situ Techniques: In addition to SERS, other surface-sensitive techniques are crucial for building a complete picture of interfacial processes.
X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical oxidation states of species on a surface, which is invaluable for tracking changes in the catalyst or substrate during a reaction. acs.org
Infrared (IR) Spectroscopy , particularly in Attenuated Total Reflection (ATR) mode, can identify functional groups and bonding modes of adsorbed species, complementing the information from Raman spectroscopy. rsc.orgyoutube.com
Tip-Enhanced Raman Spectroscopy (TERS) combines the sensitivity of SERS with the spatial resolution of scanning probe microscopy, allowing for chemical analysis at the nanometer scale. youtube.com This could be used to map reactive sites on a catalyst surface during the transformation of this compound.
Table 4: Advanced Spectroscopic Techniques for Interfacial Studies
| Technique | Principle | Information Provided | Application for this compound |
|---|---|---|---|
| SERS | Plasmon-enhanced Raman scattering from molecules on a metal surface. wikipedia.orgrsc.org | Vibrational modes (molecular fingerprint), orientation, reaction intermediates. | Real-time monitoring of surface reactions, mechanistic studies of catalysis. |
| XPS | Analysis of photoelectrons emitted upon X-ray irradiation. acs.org | Elemental composition, chemical and oxidation states of surface atoms. | Characterizing catalyst deactivation, tracking changes in the sulfur atom's oxidation state. |
| In-Situ IR | Infrared absorption of molecules at an interface. rsc.orgyoutube.com | Functional groups, bonding modes of adsorbates. | Identifying surface-bound intermediates and products. |
| TERS | SERS performed at the apex of a scanning probe tip. youtube.com | Nanoscale chemical imaging, spatially resolved vibrational spectra. | Mapping active sites on catalyst surfaces, studying reactions at defects or grain boundaries. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl o-tolyl sulfide, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aryl disulfides (e.g., di-o-tolyl disulfide) can react with singlet oxygen to form thiolsulfinates, though steric hindrance in o-tolyl groups may reduce decomposition risks . To ensure reproducibility:
- Document precursor purity (e.g., disulfide starting materials).
- Specify reaction conditions (temperature, solvent, catalysts like DABCO for quenching singlet oxygen).
- Use standardized characterization (NMR, GC-MS) to verify product identity and monitor byproducts .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to identify methyl (-SMe) and o-tolyl aromatic protons. Compare with NIST spectral data for validation .
- Chromatography : Employ GC-MS or HPLC to detect impurities (e.g., thiolsulfonates from disproportionation).
- Thermochemical Analysis : Calculate formation enthalpies () using DFT methods (e.g., B3LYP with gradient corrections) to cross-validate experimental data .
Q. What storage conditions are optimal to prevent decomposition of this compound derivatives?
- Methodological Answer : Thiolsulfinates derived from this compound are prone to acid- or sulfide-catalyzed disproportionation. Recommendations include:
- Store under inert atmosphere (argon/nitrogen) at -20°C.
- Avoid trace acids or nucleophiles (e.g., residual solvents like DMSO) .
- Monitor stability via periodic NMR or TLC analysis.
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from isomerization or contamination. Strategies:
- High-Resolution MS : Differentiate isomers (e.g., o-tolyl vs. p-tolyl derivatives).
- Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., using hybrid functionals like B3LYP) .
- Replicate Synthesis : Test alternative routes (e.g., P(o-tolyl)-mediated coupling for steric control) to isolate pure products .
Q. What mechanistic insights explain the reactivity of this compound in singlet oxygen-mediated oxidations?
- Methodological Answer : The reaction proceeds via a zwitterionic intermediate formed from disulfide and singlet oxygen (). Key steps:
- Quenching Experiments : Use DABCO to suppress , confirming its role (e.g., reduced thiolsulfinate yield) .
- Kinetic Isotope Effects (KIEs) : Compare to identify rate-determining steps (e.g., nucleophilic attack vs. intermediate formation).
- DFT Studies : Model transition states to evaluate steric/electronic effects of o-tolyl groups on reaction barriers .
Q. How do steric and electronic properties of the o-tolyl group influence the thermochemical stability of this compound?
- Methodological Answer :
- Steric Effects : Use X-ray crystallography to quantify bond angles/distances; compare with less hindered analogs (e.g., methyl phenyl sulfide).
- Electronic Effects : Measure Hammett constants () for substituents to correlate with reaction rates.
- Computational Analysis : Calculate bond dissociation energies (BDEs) and Mulliken charges to assess electronic contributions .
Q. What strategies mitigate data contradictions between experimental and computational thermochemical values for this compound?
- Methodological Answer :
- Functional Selection : Use exchange-correlation functionals with exact exchange terms (e.g., B3LYP) to improve accuracy for sulfur-containing compounds .
- Benchmarking : Compare computed with experimental combustion calorimetry data (if available).
- Error Analysis : Report confidence intervals for both methods and identify systematic biases (e.g., solvent effects in experiments) .
Tables for Key Data
| Property | Experimental Value | Computational (DFT) | Reference |
|---|---|---|---|
| (kJ/mol) | - | 121.3 (B3LYP/6-311+G**) | |
| S-S Bond Length (Å) | 2.05 | 2.07 | |
| H NMR (δ, ppm) | 2.35 (SMe) | - |
Guidelines for Reporting
- Experimental Design : Follow STROBE guidelines for transparency in synthesis and characterization .
- Data Contradictions : Discuss potential sources (e.g., solvent polarity in reactivity studies) and validate with orthogonal methods .
- Computational Methods : Specify basis sets, functionals, and solvation models to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
